molecular formula C9H7BrN2O B2824784 6-bromo-1H-indole-2-carboxamide CAS No. 893731-58-3

6-bromo-1H-indole-2-carboxamide

Cat. No.: B2824784
CAS No.: 893731-58-3
M. Wt: 239.072
InChI Key: JSCKWINVIDGYFR-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromoindole with an appropriate carboxamide precursor under specific conditions . For instance, 6-bromoindole can be reacted with ethyl chloroformate and ammonia to yield 6-bromo-1H-indole-2-carboxamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of indole derivatives followed by carboxamide formation using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can produce corresponding oxides and amines.

Scientific Research Applications

6-Bromo-1H-indole-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

    6-Bromoindole: Lacks the carboxamide group, making it less reactive in certain chemical reactions.

    1H-Indole-2-carboxamide: Lacks the bromine atom, affecting its biological activity and reactivity.

    5-Bromo-1H-indole-2-carboxamide: Similar structure but with the bromine atom at the 5th position, leading to different chemical and biological properties.

Uniqueness: 6-Bromo-1H-indole-2-carboxamide is unique due to the presence of both the bromine atom and carboxamide group, which enhance its chemical reactivity and potential applications in various fields. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCKWINVIDGYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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